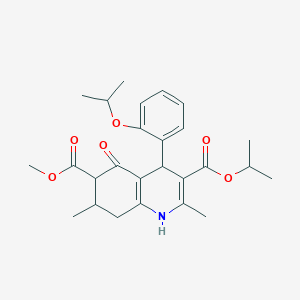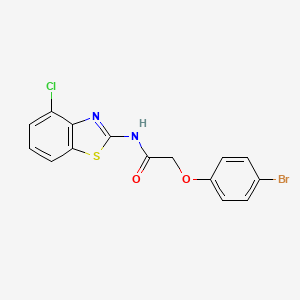![molecular formula C20H22N2O5 B4134807 2-(4-formyl-2-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4134807.png)
2-(4-formyl-2-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide
説明
2-(4-formyl-2-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide is a chemical compound that has attracted considerable attention in the field of scientific research due to its potential applications in various areas. This compound is also known as FMA-MA, and it is a derivative of the well-known drug, acetaminophen. In
科学的研究の応用
FMA-MA has a wide range of potential applications in scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that FMA-MA has potent anticancer activity against various cancer cell lines. FMA-MA has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. In addition to its anticancer activity, FMA-MA has been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.
作用機序
The mechanism of action of FMA-MA is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. FMA-MA has also been found to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Biochemical and physiological effects:
FMA-MA has been found to have several biochemical and physiological effects. In vitro studies have shown that FMA-MA inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cancer cell growth. FMA-MA has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, FMA-MA has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
FMA-MA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. FMA-MA also has potent anticancer activity against various cancer cell lines, making it a promising candidate for further study. However, there are also some limitations to using FMA-MA in lab experiments. One of the main limitations is that the mechanism of action of FMA-MA is not fully understood, which makes it difficult to design experiments to study its effects. In addition, FMA-MA has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
将来の方向性
There are several future directions for research on FMA-MA. One area of focus is to further elucidate the mechanism of action of FMA-MA, which could provide insights into its potential therapeutic applications. Another area of focus is to study the in vivo effects of FMA-MA, which could help to determine its safety and efficacy as a therapeutic agent. Additionally, researchers could explore the potential use of FMA-MA in combination with other drugs to enhance its anticancer activity or to target other diseases. Finally, researchers could investigate the use of FMA-MA as a diagnostic tool for cancer or other diseases.
Conclusion:
In conclusion, 2-(4-formyl-2-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide is a chemical compound with promising potential for scientific research applications. Its potent anticancer activity, anti-inflammatory effects, and neuroprotective effects make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy as a therapeutic agent.
特性
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-19-12-15(13-23)6-7-18(19)27-14-20(24)21-16-4-2-3-5-17(16)22-8-10-26-11-9-22/h2-7,12-13H,8-11,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGMTFIYNUNQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4134724.png)

![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B4134728.png)
![N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4134729.png)
![N-{[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4134752.png)
![2-[(4-benzyl-1-piperidinyl)methyl]-3-(2-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4134756.png)
![2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4134757.png)
![N-{[4-ethyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4134773.png)
![dimethyl 5-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4134778.png)

![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4134787.png)


![4-methoxy-3-nitro-N-({[4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4134799.png)